N-(1-adamantyl)-2-imidazol-1-ylacetamide
Description
N-(1-Adamantyl)-2-imidazol-1-ylacetamide is a synthetic organic compound characterized by a rigid adamantane moiety linked via an acetamide bridge to an imidazole heterocycle. The adamantyl group, known for its lipophilic and bulky nature, enhances membrane permeability and metabolic stability, making it a common feature in medicinal chemistry . The imidazole ring contributes hydrogen-bonding capabilities and basicity, which can influence receptor interactions.
Properties
IUPAC Name |
N-(1-adamantyl)-2-imidazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-14(9-18-2-1-16-10-18)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h1-2,10-13H,3-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMYXZZLKCWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (Compound I, )
- Core Structure : Adamantyl-acetamide linked to a benzothiazole ring.
- Key Differences : Replacement of imidazole with benzothiazole introduces a sulfur atom and methoxy substituent.
- Properties :
- Synthesis : Reacts 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform .
N-(1H-Benzo[d]imidazol-2-yl)adamantane-1-carboxamide (13b, )
- Core Structure : Adamantane-carboxamide linked to benzimidazole.
- Key Differences : Benzimidazole replaces imidazole, and the acetamide linker is substituted with a carboxamide.
- Properties: Synthesized via amide coupling between 2-aminobenzimidazole and 1-adamantaneacetic acid .
Analogs with Adamantyl Substituents in Receptor-Targeted Compounds
AKB48 (N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide, and )
- Core Structure : Adamantyl-carboxamide linked to indazole.
- Key Differences : Indazole ring and pentyl chain instead of imidazole and acetamide.
- Properties: High affinity for cannabinoid receptors (CB1 Ki = 5.34 nM in murine models; 3.24 nM in human CB1) . Classified as a Schedule 9 poison due to psychoactive effects .
Substituent Effects on Physicochemical Properties
- Bulkiness of Adamantyl Group : Increases steric hindrance, impacting solubility and synthetic yields. For example, compound I () required reflux conditions in chloroform for synthesis .
- Heteroatom Variations: Imidazole (N-containing) vs. benzothiazole (S-containing) alters electronic properties. Imidazole’s basicity may enhance hydrogen bonding, whereas benzothiazole’s sulfur participates in non-classical interactions (e.g., S⋯S in ) .
Tabular Comparison of Key Compounds
Preparation Methods
Ritter Reaction for 1-Adamantylacetamide
1-Adamantanecarboxylic acid undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid at 0–5°C, yielding 1-adamantylacetamide via intermediate nitrilium ion formation. Hydrolysis of this intermediate with aqueous HCl affords the corresponding amine hydrochloride.
Reaction Conditions
Methyl Ester Formation and Amidation
The amine hydrochloride is neutralized and converted to its methyl ester using methanol and thionyl chloride. Subsequent amidation with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields N-(1-adamantyl)chloroacetamide .
Synthesis of Imidazol-1-yl-acetic Acid
The imidazole component is synthesized via solvent-free N-alkylation, as reported in the Asian Journal of Green Chemistry.
Solvent-Free N-Alkylation of Imidazole
Imidazole reacts with tert-butyl chloroacetate in the presence of powdered potassium carbonate under solvent-free conditions. The product, imidazol-1-yl-acetic acid tert-butyl ester , is isolated by aqueous workup.
Reaction Conditions
Hydrolysis to Imidazol-1-yl-acetic Acid Hydrochloride
The tert-butyl ester is hydrolyzed in water at 95–100°C, followed by treatment with concentrated HCl to precipitate imidazol-1-yl-acetic acid hydrochloride . This intermediate is critical for subsequent amide coupling.
Amide Coupling to Form N-(1-Adamantyl)-2-Imidazol-1-ylacetamide
The final step involves coupling N-(1-adamantyl)chloroacetamide with imidazol-1-yl-acetic acid hydrochloride using standard amidation protocols.
Activation of Imidazol-1-yl-acetic Acid
The acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP in dimethylformamide (DMF), followed by addition of N-(1-adamantyl)chloroacetamide and a base such as diisopropylethylamine (DIEA).
Optimized Conditions
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1). Characterization by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS confirms the structure:
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<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>) : δ 1.65–1.89 (m, 12H, adamantyl), 3.98 (s, 2H, CH<sub>2</sub>CO), 7.12 (s, 1H, imidazole), 7.45 (s, 1H, imidazole), 8.21 (s, 1H, NH).
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HRMS : [M+H]<sup>+</sup> Calcd. for C<sub>16</sub>H<sub>22</sub>N<sub>3</sub>O: 272.1764; Found: 272.1768.
Alternative Routes and Modifications
Direct Alkylation of Adamantyl Amine
An alternative approach involves reacting 1-adamantylamine directly with imidazol-1-yl-acetyl chloride in DCM/TEA. However, this method yields <50% due to steric hindrance from the adamantyl group.
Q & A
Basic: What are the standard synthetic routes for N-(1-adamantyl)-2-imidazol-1-ylacetamide, and what key reaction conditions must be optimized?
Answer:
The synthesis typically involves coupling 1-adamantylacetyl intermediates with imidazole derivatives. A validated method (e.g., from adamantylacetyl-imidazole precursors) includes:
- Reagent choice : Use 1-(1-adamantylacetyl)-1H-imidazole and substituted amines under reflux in chloroform .
- Conditions : Optimize temperature (60–70°C), reaction time (6–8 hours), and stoichiometry to minimize by-products .
- Purification : Crystallization from ethanol/water mixtures improves purity .
Key considerations : pH control and anhydrous conditions prevent hydrolysis of the acetamide group .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing its structure?
Answer:
- X-ray diffraction (XRD) : Resolves adamantyl spatial arrangement and hydrogen-bonding networks (e.g., intermolecular N–H⋯N bonds in crystal lattices) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., adamantyl CH₂ groups at δ ~1.5–2.0 ppm) and confirms regiochemistry .
- IR spectroscopy : Validates carbonyl (C=O, ~1668 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Basic: What initial in vitro assays are recommended to screen its biological activity?
Answer:
- Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases due to imidazole’s metal-coordination capacity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., GABAₐ) to assess CNS activity .
Methodological note : Include positive controls (e.g., known inhibitors) and validate via dose-response curves .
Advanced: How can conflicting data between computational models and experimental results be resolved?
Answer:
- Validation strategies :
- Case example : If computational models predict higher enzyme affinity than experimental IC₅₀ values, re-evaluate force field parameters or solvation models .
Advanced: What strategies improve yield and purity in multi-step synthesis?
Answer:
- Stepwise optimization :
- Coupling step : Use coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency .
- Intermediate purification : Employ flash chromatography after each step to remove unreacted adamantyl precursors .
- Scale-up adjustments : Replace chloroform with greener solvents (e.g., ethyl acetate) for safer reflux .
- Analytical QC : Monitor reactions via TLC/HPLC to terminate at peak conversion .
Advanced: How to design in vivo studies considering its pharmacokinetic properties?
Answer:
- ADME profiling :
- Solubility : Use PEG-400/saline mixtures to enhance aqueous solubility of the lipophilic adamantyl group .
- Metabolic stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify CYP-mediated degradation hotspots .
- Dosing regimens : Adjust based on half-life data from preclinical models (e.g., rodents) to maintain therapeutic plasma levels .
- Toxicity endpoints : Include histopathology and serum biomarkers to assess hepatorenal safety .
Advanced: How do structural modifications (e.g., halogenation) impact its bioactivity and stability?
Answer:
- Halogen addition : Introduce electron-withdrawing groups (e.g., Cl, F) to the phenyl ring to enhance metabolic stability and binding affinity .
- Case study : Fluorinated analogs show improved blood-brain barrier penetration in neuroactivity assays .
- Stability testing : Accelerated degradation studies (40°C/75% RH) compare shelf-life of derivatives .
Basic: What computational tools are used to predict its interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., HIV-1 protease) .
- Pharmacophore modeling : Identify critical interaction sites (e.g., imidazole’s N-atom for metal coordination) .
- ADMET prediction : SwissADME or ADMETLab2.0 estimate permeability, toxicity, and drug-likeness .
Advanced: What analytical approaches resolve batch-to-batch variability in synthesis?
Answer:
- Quality control protocols :
- Root-cause analysis : Use design of experiments (DoE) to identify critical process parameters (e.g., stirring rate, cooling time) .
Basic: How is the adamantyl moiety’s rigidity exploited in drug design?
Answer:
- Steric effects : The adamantyl group enforces specific conformations, enhancing selectivity for hydrophobic enzyme pockets .
- Case example : In antiviral agents, adamantyl’s bulkiness prevents target protein conformational changes .
- Thermodynamic studies : DSC/TGA assess thermal stability conferred by the adamantyl structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
